molecular formula C15H20F3N3 B6020336 N-cyclobutyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinamine

N-cyclobutyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinamine

Cat. No. B6020336
M. Wt: 299.33 g/mol
InChI Key: HXOAMHHVWJIOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclobutyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinamine, also known as JNJ-42165279, is a novel and selective antagonist of the orexin 2 receptor. Orexins are neuropeptides that are involved in the regulation of various physiological processes, including wakefulness, appetite, and reward. The discovery of JNJ-42165279 has provided a valuable tool for studying the function of the orexin 2 receptor and its potential therapeutic applications.

Mechanism of Action

N-cyclobutyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinamine acts as a selective antagonist of the orexin 2 receptor, which is one of the two receptors for orexins. By blocking the activity of this receptor, this compound can modulate the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. This, in turn, can affect different physiological processes, such as wakefulness, appetite, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the experimental conditions. For example, it has been shown to decrease the activity of dopaminergic neurons in the ventral tegmental area, which is associated with a decrease in reward-seeking behavior. It has also been shown to decrease food intake and increase energy expenditure, which may have potential therapeutic applications in the treatment of obesity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclobutyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinamine is its selectivity for the orexin 2 receptor, which allows for specific modulation of this receptor without affecting other receptors or neurotransmitter systems. However, one of the limitations of this compound is its relatively low potency and efficacy, which may require higher doses or longer treatment periods to achieve significant effects.

Future Directions

There are several future directions for research on N-cyclobutyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinamine and the orexin 2 receptor. One potential area of investigation is the role of this receptor in the regulation of stress and anxiety, which has been suggested by some preclinical studies. Another potential area of investigation is the therapeutic potential of orexin 2 receptor antagonism in the treatment of addiction and substance abuse disorders. Finally, further studies are needed to elucidate the long-term effects and safety profile of this compound in humans.

Synthesis Methods

The synthesis of N-cyclobutyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinamine involves several steps, including the preparation of the key intermediate, 5-(trifluoromethyl)-2-pyridinecarboxylic acid, and the coupling of this intermediate with piperidine and cyclobutylamine. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N-cyclobutyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinamine has been used in various scientific studies to investigate the role of the orexin 2 receptor in different physiological processes. For example, it has been shown to modulate the activity of dopaminergic neurons in the ventral tegmental area, which are involved in reward processing. It has also been used to study the effects of orexin 2 receptor antagonism on sleep-wake behavior and energy balance.

properties

IUPAC Name

N-cyclobutyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3/c16-15(17,18)11-6-7-14(19-9-11)21-8-2-5-13(10-21)20-12-3-1-4-12/h6-7,9,12-13,20H,1-5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOAMHHVWJIOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2CCCN(C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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